molecular formula C17H18N6O2 B11196266 N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11196266
M. Wt: 338.4 g/mol
InChI Key: YOUZAFSSKQTNQL-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its combination of an imidazole ring, a pyridine ring, and an oxadiazole ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C17H18N6O2/c1-11-20-17(25-22-11)12-6-7-18-15(8-12)23-9-14(19-10-23)16(24)21-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,21,24)

InChI Key

YOUZAFSSKQTNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC4CCCC4

Origin of Product

United States

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